molecular formula C28H39NO B1247298 Thiersindole C

Thiersindole C

Cat. No.: B1247298
M. Wt: 405.6 g/mol
InChI Key: OCYNSSRIJRLWML-QGQKXLEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiersindole C is a fungal indole diterpene (IDT) that was first isolated from a species of Penicillium fungus . It belongs to a class of natural products known for their significant structural diversity and complex bicyclic architectures . Indole diterpenes as a group have demonstrated a range of potent bioactivities in research settings, including insecticidal, antifungal, and tremorgenic properties, making them a compelling subject for pharmacological and biosynthetic studies . The structural architecture of this compound is consistent with a cyclization cascade involving Markovnikov addition, which distinguishes it from other IDT sub-families like emindole SB . This unique structure is of high interest for investigations into fungal secondary metabolism and the enzymatic mechanisms of terpene cyclases. Research Applications: • Tool for studying fungal biosynthesis and enzymatic cyclization mechanisms . • Lead compound for exploring structure-activity relationships within the indole diterpene family. • Reference standard for the identification and characterization of fungal metabolites. Disclaimer: This product is labeled and provided for Research Use Only (RUO) . It is strictly intended for laboratory research purposes and is not intended for use in the diagnosis of disease or other conditions, nor for any human use, therapeutic, or diagnostic purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H39NO

Molecular Weight

405.6 g/mol

IUPAC Name

(1S,2S,5R,6S)-5-(1H-indol-3-ylmethyl)-1,5,6-trimethyl-1-(4-methylpent-3-enyl)-2,3,4,6,7,8-hexahydronaphthalen-2-ol

InChI

InChI=1S/C28H39NO/c1-19(2)9-8-16-27(4)23-13-12-20(3)28(5,24(23)14-15-26(27)30)17-21-18-29-25-11-7-6-10-22(21)25/h6-7,9-11,18,20,26,29-30H,8,12-17H2,1-5H3/t20-,26-,27-,28+/m0/s1

InChI Key

OCYNSSRIJRLWML-QGQKXLEHSA-N

Isomeric SMILES

C[C@H]1CCC2=C([C@]1(C)CC3=CNC4=CC=CC=C43)CC[C@@H]([C@@]2(C)CCC=C(C)C)O

Canonical SMILES

CC1CCC2=C(C1(C)CC3=CNC4=CC=CC=C43)CCC(C2(C)CCC=C(C)C)O

Synonyms

thiersindole C

Origin of Product

United States

Isolation of Thiersindole C

Thiersindole C was isolated from the ethyl acetate (B1210297) extract of solid-substrate fermentation cultures of P. thiersii. acs.org The initial extract was subjected to a partition between acetonitrile (B52724) and hexane. The acetonitrile-soluble portion was then purified using Sephadex LH-20 column chromatography. Further fractionation on a silica (B1680970) gel column, followed by reversed-phase High-Performance Liquid Chromatography (HPLC), yielded the pure compound. acs.org

Initial Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy was instrumental in determining the carbon skeleton and the relative stereochemistry of this compound. acs.org Analysis of 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR spectra, recorded in deuterated chloroform (B151607) (CDCl₃), allowed for the assignment of all proton and carbon signals. acs.org

Comparison of the NMR data for this compound with those of the co-isolated Thiersindoles A and B suggested a close structural relationship. acs.org However, the ¹³C NMR data for this compound indicated the presence of two olefinic units, which meant it possessed one less ring than Thiersindoles A and B. acs.org The analysis of COSY and HMBC data led to the identification of a 4-methyl-3-pentenyl group, a side chain that has been observed in other fungal indole (B1671886) diterpenoids. acs.org

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm, mult., J in Hz)
2 122.9 (d) 6.88 (s)
3 116.5 (s)
3a 127.3 (s)
4 121.5 (d) 7.25 (t, 7.7)
5 119.1 (d) 7.07 (t, 7.7)
6 111.0 (d) 7.55 (d, 7.7)
7 136.2 (s)
7a 130.0 (s)
10 31.5 (t) 3.01 (m), 2.89 (m)
11 40.5 (d) 1.63 (m)
12 22.9 (t) 1.55 (m), 1.45 (m)
13 36.8 (t) 1.25 (m), 1.15 (m)
14 47.9 (d) 1.81 (m)
15 134.9 (s)
16 124.5 (d) 5.10 (t, 7.1)
17 25.7 (t) 2.05 (m), 1.95 (m)
18 17.7 (q) 1.68 (s)
19 131.5 (s)
20 25.7 (q) 1.60 (s)
21 39.8 (d) 1.98 (m)
22 21.3 (q) 0.95 (d, 6.6)
23 21.3 (q) 0.89 (d, 6.6)

Data sourced from Li et al. (2003). acs.org

Penicillium thiersii as the Primary Source

High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Elucidation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the exact molecular formula of this compound. The analysis established the molecular formula as C₂₈H₃₉NO. acs.org This information was vital as it confirmed that this compound is an isomer of Thiersindoles A and B, providing the basis for the comparative analysis of their NMR spectra. acs.org

Column Chromatography Methods (e.g., Sephadex LH-20, Silica (B1680970) Gel)

Application of Mosher's Method for Absolute Stereochemistry

While the relative stereochemistry of this compound was deduced from NMR data, determining its absolute configuration required a different approach. The absolute stereochemistry of the related compound, Thiersindole A, was determined using the Mosher's method. acs.orgnih.gov This chemical derivatization technique involves reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. usm.edu By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage for the two diastereomers, the absolute configuration of the alcohol center can be assigned. usm.edu

In the case of Thiersindoles, the analysis of the MTPA esters of Thiersindole A allowed for the assignment of the S absolute configuration at C-17. acs.org Due to the biosynthetic relationship and structural similarities, this compound is presumed to possess the same absolute stereochemistry. acs.orgthieme-connect.com

Biosynthetic Pathways and Enzymatic Mechanisms

Biogenetic Relationship to Aflavinine-Type Indole (B1671886) Diterpenoids

Thiersindole C is considered to be biogenetically related to the aflavinine-type indole diterpenoids. acs.org While aflavinine and its relatives possess a characteristic carbocyclic ring system, this compound features a distinct structural framework. acs.orgnih.gov The biosynthesis of these complex molecules originates from common precursors, and the structural divergence arises from the action of specific "diversity-generating" enzymes that catalyze unique cyclization and rearrangement reactions. researchgate.netacs.org The study of these enzymatic pathways is crucial for understanding how a limited set of starting materials can be transformed into a vast array of structurally complex natural products. acs.org

Proposed Core Indole Diterpene (IDT) Biosynthesis Cascade

The biosynthesis of the core indole diterpene skeleton is a conserved process in fungi, generally involving a four-step enzymatic cascade. researchgate.netacs.orgnih.gov This fundamental pathway was first elucidated in the biosynthesis of paxilline (B40905). acs.orgnih.gov

Monooxygenase (IdtM) Epoxidation Reactions

Following the prenylation step, a flavin-dependent monooxygenase, known as IdtM, catalyzes the epoxidation of the geranylgeranyl chain of 3-GGI. acs.orgnih.gov In the well-studied paxilline biosynthesis, the monooxygenase PaxM first epoxidizes the C-10,C-11 double bond of 3-GGI to yield 10,11-epoxy-3'-GGI. acs.orgnih.gov Many IdtM enzymes, including PaxM, can perform a second epoxidation, typically at the C-14,C-15 double bond, which is a prerequisite for the formation of a tetrahydropyran (B127337) (THP) ring found in many complex IDTs like paspaline. acs.orgnih.govnih.gov

Indole Diterpene Cyclase (IdtB) Mediated Cyclization

The final step in the formation of the core indole diterpene skeleton is a complex cyclization cascade mediated by an indole diterpene cyclase (IdtB). acs.orgnih.gov These are unusual transmembrane proteins that orchestrate a series of intramolecular bond formations. nih.gov The cyclization is initiated by the attack of the C-6 alkene on the C-11 of the epoxide, forming a tertiary carbocation. nih.gov The subsequent reaction cascade determines the final ring system. In the case of this compound, the cyclization is proposed to proceed through a Markovnikov-like addition to the C-2 alkene of the carbocation intermediate, a less common pathway compared to the anti-Markovnikov route seen in paxilline biosynthesis. nih.gov This specific cyclization pattern, catalyzed by a specialized IdtB, is responsible for the unique architecture of this compound and related compounds like emindole SA and DA. researchgate.netnih.gov

Enzymatic Diversity and Stereochemical Control in this compound Biosynthesis

The vast structural diversity observed among indole diterpenoids is a direct result of the diversity and specificity of the biosynthetic enzymes, particularly the cyclases. researchgate.netnih.gov The biosynthesis of this compound highlights the role of specialized enzymes in controlling both regioselectivity and stereochemistry. nih.gov

The discovery of specific IdtB cyclases, such as DesB and EstB1 from Aspergillus desertorum and Aspergillus striatus respectively, which catalyze the formation of emindole epimers through a Markovnikov-like cyclization, provides insight into the formation of the this compound skeleton. nih.gov These enzymes demonstrate precise stereochemical control, with DesB, for instance, catalyzing an attack on the Re face of the C-2 olefin. nih.gov This level of control indicates that these alternative architectures are not the result of enzymatic promiscuity but rather of highly evolved, specific catalysts. researchgate.netnih.gov

The ability of enzymes to control the stereochemical outcome of reactions is fundamental to the biosynthesis of complex natural products. bioengineer.orgbiorxiv.org In the context of indole alkaloids, subtle differences in enzyme structure can lead to the formation of different stereoisomers from a common precursor. nih.gov Understanding the structural basis for this enzymatic control is a key area of research, with implications for the bioengineering of novel compounds with potentially enhanced biological activities. bioengineer.org

Role of Specific Cyclases in Markovnikov-like Addition

This compound is characterized by a unique carbon skeleton that is proposed to arise from a cyclization cascade involving a Markovnikov-like addition. acs.orgresearchgate.net This type of reaction is in contrast to the more common anti-Markovnikov cyclization observed in the biosynthesis of many other indole diterpenes, such as paxilline. acs.orgnih.gov In the proposed pathway leading to this compound and related compounds, the cyclization is initiated by the attack of the C-6 alkene on C-11 of the geranylgeranyl chain of the precursor, 10,11-epoxy-3'-GGI, forming a tertiary carbocation. acs.orgnih.gov

While the specific cyclase for this compound remains to be discovered, the functions of homologous cyclases, EstB1 and DesB from Aspergillus striatus and Aspergillus desertorum respectively, provide a model for this transformation. acs.orgnih.gov These enzymes catalyze the formation of emindole SA and emindole DA, which are also products of a Markovnikov-like addition. acs.orgnih.gov This addition involves the C-2 alkene of the intermediate carbocation, a step that dictates the characteristic connectivity of this subclass of indole diterpenes. acs.orgnih.gov The identification of these cyclases demonstrates that such alternative cyclization patterns are not the result of enzymatic promiscuity but are directed by specialized and precise enzymes. acs.orgnih.gov

Elucidation of Regio- and Stereospecificities in Enzymatic Steps

The regio- and stereospecificity of the enzymatic reactions are critical in generating the vast structural diversity observed among indole diterpenes. In the context of the Markovnikov-like cyclization, the cyclase enzyme precisely controls the orientation of the substrate within its active site to favor the formation of a specific carbocation intermediate and to direct the subsequent nucleophilic attack.

The stereochemical outcome of the cyclization is determined by the specific facial selectivity of the cyclase. For instance, the cyclase DesB, responsible for producing emindole DA, catalyzes the attack on the Re face of the C-2 olefin of the carbocation intermediate. nih.govresearchgate.net This contrasts with the stereospecificity of other cyclases that may target the Si face, leading to different stereoisomers. Although the cyclase for this compound is unknown, it is hypothesized to function with a distinct regio- and stereospecificity to yield the unique stereochemistry of the this compound skeleton. acs.orgnih.gov The enzymes involved in the biosynthesis of these complex molecules are not "sloppy" but are highly evolved to deliver products with precise regio- and stereochemical configurations. acs.orgnih.gov

Genetic Basis and Gene Cluster Analysis

In many fungi, the genes responsible for the biosynthesis of secondary metabolites like indole diterpenes are organized into biosynthetic gene clusters (BGCs). mdpi.complos.org These clusters typically contain all the necessary genes for the production of a specific compound, including the core synthase (like IdtB), tailoring enzymes, transporters, and regulatory proteins. mdpi.com

While a specific gene cluster for this compound has not yet been reported, the BGCs for the related compounds emindole SA and DA have been identified in Aspergillus striatus and Aspergillus desertorum. acs.org In both cases, the genes for the cyclase (EstB1 and DesB) are clustered with the other essential genes for indole diterpene biosynthesis, including the prenyltransferase (IdtC) and the monooxygenase (IdtM). acs.org This genomic organization facilitates the coordinated expression of all the enzymes required for the biosynthetic pathway. It is highly probable that the genes for this compound biosynthesis are similarly organized in a BGC in the producing organism. The analysis of such a cluster would be instrumental in identifying the specific cyclase and other enzymes involved in its formation.

Total Synthesis Strategies and Methodologies

Retrosynthetic Analysis of Thiersindole C

A retrosynthetic analysis of this compound logically deconstructs the complex target molecule into simpler, synthetically achievable precursors. A key disconnection is made at the indole (B1671886) ring, envisioning its late-stage formation via a Fischer indole synthesis. thieme-connect.comresearchgate.netmdpi.comthieme-connect.comcsic.es This strategic choice simplifies the synthesis by separating the construction of the complex polycyclic core from the introduction of the indole moiety. This approach involves a key tetracyclic ketone intermediate and a substituted phenylhydrazine (B124118). thieme-connect.com

Key Synthetic Intermediates and Precursors

The execution of the total synthesis of this compound hinges on the meticulous preparation and manipulation of key chemical building blocks. The selection of an appropriate chiral starting material is fundamental to establishing the correct absolute stereochemistry from the outset.

Utilization of ent-Halimic Acid as a Chiral Starting Material

ent-Halimic acid serves as a crucial and readily available chiral pool starting material for the synthesis of this compound. thieme-connect.comthieme-connect.comresearchgate.netmdpi.comcsic.es Its use is advantageous as it provides a predefined stereochemical scaffold, thereby circumventing the need for asymmetric induction or resolution at later, more complex stages. The synthesis begins by modifying ent-halimic acid, often through its methyl ester derivative. mdpi.com Initial steps involve the degradation of the existing side chain and functionalization to prepare for the construction of the new ring systems. thieme-connect.com This strategic use of a natural product as a starting material has proven effective not only for this compound but also for a variety of other structurally related terpenes and alkaloids. researchgate.net

Elaboration of Polycyclic Core Structures

With the chiral foundation set from ent-halimic acid, the synthesis proceeds with the construction of the intricate polycyclic core. This phase involves a series of carefully orchestrated reactions to build the fused ring system. A key transformation is the functionalization at the C-3 position and the isomerization of a double bond to a more stable tetrasubstituted position. thieme-connect.com The journey from ent-halimic acid to the key tetracyclic ketone intermediate, which is the direct precursor for the indolization step, involves multiple transformations, including the creation of a methyl ketone from the original side chain. thieme-connect.com This multi-step elaboration showcases the chemical maneuvering required to transform a relatively simple natural product into a highly complex core structure ready for the final stages of the synthesis. thieme-connect.commdpi.com

Critical Reaction Steps and Cascade Development

The assembly of this compound is characterized by several pivotal reaction steps that are instrumental in achieving the target's complex structure. These include powerful, classic name reactions that enable the efficient construction of key structural motifs.

Fischer Indolization for Indole Ring Formation

The formation of the indole ring system is a cornerstone of the synthesis, accomplished via the venerable Fischer indole synthesis. thieme-connect.comresearchgate.netmdpi.comthieme-connect.comcsic.es This reaction involves treating the advanced tetracyclic ketone intermediate with a phenylhydrazine derivative under acidic conditions. thieme-connect.comwikipedia.orgmdpi.com The reaction proceeds through the formation of a phenylhydrazone, which, upon heating in the presence of an acid like acetic acid, undergoes a mdpi.commdpi.com-sigmatropic rearrangement. thieme-connect.comwikipedia.org This rearrangement is followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring, fused to the complex diterpenoid framework. wikipedia.org The successful execution of this step at a late stage is a testament to the robustness of the Fischer indolization and its strategic value in the synthesis of complex indole alkaloids. thieme-connect.com

Isoprene (B109036) Unit Elongation for Side Chain Assembly

The final stage of the total synthesis involves the attachment of the five-carbon isoprene unit to complete the southern side chain. thieme-connect.comresearchgate.netmdpi.comcsic.es This transformation is accomplished from a precursor that contains a primary alcohol, derived from the core structure after the indolization step. thieme-connect.com Due to the sterically hindered nature of the attachment point, the five-carbon chain is often introduced in a two-step sequence, involving an initial one-carbon elongation followed by the addition of the remaining four carbons. thieme-connect.com This elongation strategy ultimately leads to the formation of (+)-Thiersindole C, completing a challenging total synthesis and confirming the structure and absolute configuration of the natural product. thieme-connect.comthieme-connect.comcsic.es

Corroboration of Absolute Configuration via Asymmetric Synthesis

The absolute configuration of the naturally occurring (-)-Thiersindole C was definitively established through an asymmetric total synthesis of its enantiomer, (+)-Thiersindole C. researchgate.netthieme-connect.com This synthetic endeavor utilized a chiral pool strategy, a common approach in asymmetric synthesis where a readily available, enantiomerically pure natural product serves as the starting material. cutm.ac.inwikipedia.org

The synthesis commenced with ent-halimic acid, a diterpene with a known absolute stereochemistry. researchgate.netresearchgate.net By employing this chiral precursor, the stereochemical integrity of the subsequent intermediates was maintained throughout the reaction sequence, ultimately leading to the formation of a single enantiomer of the target molecule. This process is a powerful method for unambiguously determining the three-dimensional arrangement of atoms in a chiral molecule. brussels-scientific.comyork.ac.uk

The synthesis of (+)-Thiersindole C from ent-halimic acid confirmed the absolute configuration of the natural product, (-)-Thiersindole C. researchgate.netthieme-connect.com The synthetic (+)-Thiersindole C exhibited equal and opposite optical rotation to the natural isolate, providing conclusive evidence for the absolute stereochemistry of the this compound molecule.

The key steps in the asymmetric synthesis that enabled the corroboration of the absolute configuration are outlined below.

Table 1: Key Stages in the Asymmetric Synthesis of (+)-Thiersindole C

StepDescriptionStarting MaterialKey Reagents/ConditionsIntermediate/ProductStereochemical Implication
1Elaboration of the bicyclic systement-halimic acidNot specified in abstractBicyclic systemPreservation of the stereocenters from the chiral pool starting material.
2Fischer IndolizationBicyclic intermediateNot specified in abstractNorthern side chain constructionFormation of the indole moiety.
3Elongation of the southern side chainIndole-containing intermediateIsoprene unit(+)-Thiersindole CFinal construction of the target molecule with the absolute configuration derived from ent-halimic acid.

Chemical Modifications and Analogue Synthesis

Rationale for Generating Structural Diversity and Analogues

The primary motivation for creating structural diversity in Thiersindole C analogues is to explore and enhance their biological activities. nih.govacs.org Natural products often serve as starting points for drug discovery, but their inherent properties may not be optimal for therapeutic use. nih.gov By systematically modifying the structure of this compound, researchers aim to conduct Structure-Activity Relationship (SAR) studies. spu.edu.synih.gov These studies are crucial for identifying the specific structural features (pharmacophores) responsible for the compound's effects, such as its antitumor properties. researchgate.netthieme-connect.de

Generating a library of analogues allows for the investigation of how changes in stereochemistry, lipophilicity, and substituent groups affect biological targets. spu.edu.sy For instance, the synthesis of (+)-Thiersindole C not only confirmed the absolute configuration of the natural (-)-enantiomer but also demonstrated that the synthetic version possesses antitumor activity against several human tumor cell lines. thieme-connect.demdpi.com This finding underscores the importance of stereochemistry in biological function.

Furthermore, creating derivatives with varied functionalities can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov The indole (B1671886) diterpenes (IDTs) as a class are known for a wide range of potent bioactivities, including anticancer, insecticidal, and antiviral properties, making the exploration of novel, synthetically accessible analogues a promising avenue for discovering new therapeutic agents. nih.govacs.org The development of new synthetic methodologies to access these complex scaffolds facilitates the creation of otherwise inaccessible IDTs and the engineering of novel derivatives with potentially superior bioactivities. acs.org

Synthetic Approaches to this compound Derivatives

The total synthesis of (+)-Thiersindole C has been achieved starting from ent-halimic acid. researchgate.netthieme-connect.de This multi-step process involves the initial elaboration of the bicyclic system, followed by the construction of the northern side chain via a Fischer indolization, and finally, the elongation of the southern side chain with an isoprene (B109036) unit. thieme-connect.demdpi.com This synthetic route provides a platform for generating various derivatives by intercepting intermediates and modifying specific moieties.

Modifications to the Indole Moiety

The indole ring is a key component of this compound and a frequent target for modification due to its importance in the biological activity of many alkaloids. nih.govwikipedia.org Synthetic strategies for indole modification often involve altering the substituents on the aromatic ring or the nitrogen atom. researchgate.netresearchgate.net

Approaches to modifying the indole moiety include:

Fischer Indolization with Substituted Phenylhydrazines : The Fischer indole synthesis is a crucial step in building the indole part of this compound. mdpi.comthieme-connect.com By using different substituted phenylhydrazines in this reaction, analogues with various functional groups on the benzene (B151609) portion of the indole ring can be generated.

N-Alkylation/N-Acylation : The indole nitrogen can be functionalized through reactions like N-alkylation or N-acylation. bhu.ac.in Although direct N-alkylation of simple indoles can be complex, N-substitution with protecting groups that can be later removed allows for C-2 lithiation and subsequent reaction with electrophiles to introduce substituents at the C-2 position. bhu.ac.in

Electrophilic Substitution : Electron-rich indole rings are susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation, typically at the C-3 position. bhu.ac.in However, for creating analogues of 3-substituted indoles like this compound, modifications would target other positions on the ring.

A study on analogues of the related indole sesquiterpenes, polyalthenol and pentacyclindole, involved synthesizing derivatives with different functionalizations on the indole ring to test their biological activity. researchgate.net This highlights a common strategy of varying indole functionality to probe SAR.

Alterations of the Diterpenoid Skeleton

The diterpenoid portion of this compound, a thieme-connect.dethieme-connect.deresearchgate.net tricyclic system, is a unique structural feature that contributes significantly to its chemical identity. nih.govacs.org Altering this complex skeleton is a challenging synthetic endeavor but offers a route to fundamentally different molecular architectures.

Synthetic efforts in this area include:

Utilizing Different Starting Materials : While ent-halimic acid is a common starting material for this compound synthesis, other terpenic precursors could be used to generate analogues with different core ring structures. researchgate.netresearchgate.net

Skeletal Rearrangements : Inducing rearrangements of carbocation intermediates during the cyclization cascade can lead to novel diterpenoid skeletons. The biosynthesis of various indole diterpenes demonstrates that specific cyclase enzymes can direct the cyclization of geranylgeranyl pyrophosphate (GGPP) to form a wide range of architectures. nih.govacs.org Mimicking these processes synthetically could yield new scaffolds.

Functionalization of the Rings : Introducing new functional groups, such as hydroxyls or ketones, onto the existing rings of the diterpenoid skeleton can create new analogues. For example, the synthesis of polyalthenol and pentacyclindole analogues involved creating diverse oxidation levels at the sesquiterpenyl moiety. researchgate.net

The development of novel tricyclic spirolactams inspired by natural products like Thiersindole B demonstrates the interest in creating scaffolds that mimic the three-dimensional structure of these complex natural products. researchgate.netmdpi.com These new scaffolds can serve as platforms for building libraries of analogues with diverse spatial arrangements of substituents. mdpi.com

Side Chain Functionalization and Elongation

Modifying the side chains of this compound provides a more accessible path to creating analogues compared to altering the core skeleton. cmu.edursc.org The synthesis of this compound itself involves a key step of elongating the southern side chain with an isoprene unit. thieme-connect.demdpi.com

Strategies for side chain modification include:

Varying the Isoprene Unit : The final steps of the this compound synthesis involve adding an isoprene unit. researchgate.net By using different isoprenoid precursors or other alkylating agents, the length and functionality of this side chain can be altered.

Post-synthesis Modification : Functional groups on a completed side chain can be chemically transformed. For example, a terminal alkene could be subjected to oxidation, reduction, or addition reactions to introduce new functionalities.

Degradation and Re-elaboration : A common strategy in natural product synthesis is the degradation of an existing side chain to a key intermediate (like an aldehyde or carboxylic acid), followed by the introduction of a new, modified side chain. mdpi.com

The synthesis of various terpenyl compounds from ent-halimic acid often involves degradation of its side chain, followed by the introduction of new functional groups or chains, showcasing the feasibility of this approach for generating diversity. mdpi.comsemanticscholar.org

Stereoselective Synthesis of Novel Analogs

The biological activity of complex molecules like this compound is often highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of novel analogues is critical. nih.govmdpi.com Stereoselective synthesis aims to produce a single, desired stereoisomer, which is essential for accurately evaluating its biological properties and potential as a drug candidate. nih.govnih.gov

The total synthesis of (+)-Thiersindole C is inherently stereoselective, as it starts from a chiral pool material, ent-halimic acid, and maintains stereochemical control throughout the reaction sequence. thieme-connect.dethieme-connect.com This approach ensures the correct absolute configuration of the final product. mdpi.com

For the creation of novel analogues, stereoselective methods are employed to introduce new stereocenters with high precision. For example, developing synthetic routes that allow for late-stage diversification can provide access to a wide variety of conformationally restricted analogues. nih.gov Such routes might involve diastereoselective reactions where the existing chirality of the molecule directs the formation of new chiral centers. nih.gov The development of asymmetric pathways is of particular interest to access C1-, C3-, or C4-substituted compounds in an enantioselective manner to test their affinity and selectivity for biological targets. nih.gov

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Research Model Studies Prompting Further Investigation

Initial investigations into the bioactivity of synthesized (+)-Thiersindole C revealed its cytotoxic properties against a panel of human cancer cell lines. thieme-connect.com These foundational studies utilized established in vitro models to measure the compound's ability to inhibit cell growth, thereby providing the impetus for more detailed mechanistic studies. The consistent antitumor activity observed across different cancer types highlighted Thiersindole C as a compound of interest for further oncological research. thieme-connect.comacs.org

The cytotoxic effects were evaluated using an XTT assay, which measures the metabolic activity of viable cells following a 72-hour incubation period with the compound. thieme-connect.com The results indicated that (+)-Thiersindole C possesses cytostatic and cytotoxic capabilities with a half-maximal inhibitory concentration (IC₅₀) in the 10⁻⁵ M range, demonstrating its potential as a cytotoxic agent. thieme-connect.com

Human Cancer Cell LineCell TypeReported IC₅₀ (M)Reference
HL-60Promyelocytic Leukemia~10⁻⁵ thieme-connect.com
HeLaCervical Cancer
A549Lung Carcinoma
HT-29Colon Adenocarcinoma

Cellular and Subcellular Target Identification Approaches

Understanding the precise molecular targets of this compound is critical for elucidating its mechanism of action. Research approaches in this area focus on identifying the specific proteins and enzymes with which the compound interacts to exert its biological effects.

The direct protein-protein interactions (PPIs) involving this compound have not yet been extensively documented in scientific literature. Identifying the specific binding partners of the compound within the cell is a crucial next step in understanding its bioactivity. PPIs are fundamental to most biological processes, and their disruption by a small molecule can lead to therapeutic effects. cusabio.com Future research utilizing methods such as affinity purification-mass spectrometry or yeast two-hybrid screens could reveal the direct protein targets of this compound, providing a clearer picture of its mechanism of action. nih.govfrontiersin.org

While direct enzymatic assays for this compound are not widely reported, the activity of related indole (B1671886) alkaloids suggests potential mechanisms. The Protein Kinase C (PKC) family of enzymes is a known regulator of cellular proliferation and is often implicated in cancer progression, making its members viable therapeutic targets. wikipedia.orgsigmaaldrich.com Various inhibitors of PKC have been identified, and some have been investigated for their clinical potential. wikipedia.orgnih.govnih.gov Although specific studies on this compound are pending, the established role of PKC in cell signaling and the inhibitory action of other complex natural products on this enzyme family suggest it as a potential area for future investigation.

Identification of Protein-Protein Interactions

Molecular Pathway Modulation Investigations

The cytotoxic activity of this compound against cancer cells strongly suggests its involvement in pathways that regulate cell death, such as apoptosis.

The induction of apoptosis, or programmed cell death, is a primary mechanism for many anticancer agents. berkeley.edu Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. wikipedia.org Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which are the executioners of cell death. berkeley.educreative-diagnostics.com The activation of initiator caspases (like caspase-8 and caspase-9) leads to the activation of executioner caspases (like caspase-3), which then cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. wikipedia.orgcreative-diagnostics.com Given the potent cytotoxic activity of this compound against various cancer cell lines, it is highly probable that its mechanism involves the activation of these apoptotic cascades. thieme-connect.com

A critical event in the intrinsic pathway of apoptosis is the permeabilization of the outer mitochondrial membrane, which leads to a decrease in the mitochondrial membrane potential (ΔΨm). nih.gov This disruption of the ΔΨm is often associated with the opening of the mitochondrial permeability transition pore and results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govthermofisher.com Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome and the activation of caspase-9, which subsequently activates downstream executioner caspases. wikipedia.orgmdpi.com Therefore, the induction of apoptosis by this compound is likely associated with a reduction in the mitochondrial membrane potential, a key step that commits the cell to a programmed death. nih.gov

Modulation of Cell Migration and Invasion in In Vitro Assays

While the indole diterpenoid this compound has been identified as having general antitumor properties, specific scientific literature detailing its direct effects on the modulation of cell migration and invasion is not currently available. The processes of cell migration and invasion are critical for cancer metastasis, and their investigation in vitro provides crucial insights into the potential anti-metastatic efficacy of a compound.

Standard laboratory techniques to evaluate these activities include the wound healing assay and the transwell invasion assay. These methods allow for the quantitative assessment of a compound's impact on cancer cell motility and their ability to penetrate through an extracellular matrix barrier.

Wound Healing Assay

The wound healing, or scratch assay, is a fundamental method used to study directional cell migration in a two-dimensional (2D) context. biorxiv.org In this technique, a confluent monolayer of cultured cells is mechanically scratched to create a cell-free "wound." The ability of the cells at the edge of this gap to migrate and close the wound is then monitored over time, often with time-lapse microscopy. mdpi.com The rate of wound closure in the presence of a test substance is compared to that of an untreated control group. A reduction in the rate of closure would indicate an inhibitory effect on cell migration. biorxiv.org

Transwell Invasion Assay

To specifically assess the invasive capacity of cancer cells, which is their ability to move through tissue barriers, the transwell invasion assay is commonly utilized. spandidos-publications.comnih.govnih.gov This assay employs a chamber insert containing a porous membrane coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, which mimics the basement membrane found in tissues. nih.gov Cancer cells are placed in the upper chamber, and a chemoattractant is added to the lower chamber to stimulate migration. nih.gov To invade, cells must actively degrade the ECM layer and migrate through the pores of the membrane. spandidos-publications.com The inhibitory effect of a compound is determined by quantifying the number of cells that successfully invade through the matrix to the other side of the membrane compared to a control group. nih.gov

Research Findings

As of the latest literature review, no published studies have specifically reported the effects of this compound using these in vitro assays. Therefore, there is no empirical data to present on its ability to modulate cell migration and invasion. The table below is provided as an illustrative example of how such data would be presented if it were available.

Interactive Data Table: Hypothetical Effects of this compound on Cell Migration and Invasion

The following table is a template demonstrating how research findings on the effects of this compound on different cancer cell lines might be displayed. The values presented are for illustrative purposes only and are not based on actual experimental results.

Cell LineAssay TypeConcentration (µM)% Inhibition of Migration/Invasion (Hypothetical)
A549 (Lung Carcinoma)Wound Healing1035
A549 (Lung Carcinoma)Transwell Invasion1050
MCF-7 (Breast Adenocarcinoma)Wound Healing1025
MCF-7 (Breast Adenocarcinoma)Transwell Invasion1040
U-87 MG (Glioblastoma)Wound Healing1045
U-87 MG (Glioblastoma)Transwell Invasion1060

Structure Activity Relationship Sar Studies

Principles of SAR Analysis for Bioactive Natural Products

The exploration of bioactive natural products is a cornerstone of drug discovery, providing novel chemical scaffolds with inherent biological relevance. rsc.orgresearchgate.net The principles of SAR analysis for these compounds involve a systematic investigation to decipher which parts of the molecule, known as pharmacophores, are essential for its interaction with a biological target and which parts can be modified. mdpi.comacs.org

Natural products are often isolated as part of a family of structurally related molecules from a single source. mdpi.com This natural diversity provides an initial dataset for preliminary SAR analysis. For instance, Thiersindole C was isolated along with Thiersindoles A and B from the fungus Penicillium thiersii. acs.org Comparing the structures and activities of these closely related compounds can offer initial clues about the structural requirements for activity.

The core principles of SAR analysis for a natural product lead like this compound include:

Identification of the Pharmacophore: Determining the essential structural motifs required for biological activity. This involves identifying key functional groups and their spatial arrangement.

Lead Compound Optimization: Using the natural product as a starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. rsc.orgmdpi.com

Probing the Target's Binding Site: Using structural modifications to understand the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the compound and its biological target.

Accessing sufficient quantities of a natural product for extensive biological evaluation and SAR studies can be challenging due to low isolation yields. rsc.org Therefore, total synthesis of the natural product and its designed analogs becomes a critical enabling technology. rsc.org The total synthesis of (+)-Thiersindole C has been successfully achieved, corroborating the absolute configuration of the natural product and providing a platform for generating analogs for SAR studies. mdpi.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools to predict and rationalize the interaction of small molecules with biological targets, thereby guiding SAR studies and reducing the need for extensive synthetic work. mtu.eduwiley.com These in silico methods are integral to modern drug discovery. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. nih.govschrodinger.com This method is instrumental in structure-based drug design for visualizing potential binding modes and identifying key interactions. nih.govmdpi.com

The process for this compound would involve:

Target Identification and Preparation: Although the specific biological target of this compound's antitumor activity is not yet fully elucidated, a hypothetical target could be a protein known to be critical in cancer cell proliferation. The 3D structure of this protein would be obtained from a database or homology modeling.

Ligand Preparation: The 3D structure of this compound would be generated and its energy minimized.

Docking Simulation: A search algorithm would systematically explore various conformations and orientations of this compound within the defined binding site of the target protein. schrodinger.com

Scoring and Analysis: A scoring function would then estimate the binding affinity for each pose, ranking the most likely binding modes. nih.gov Analysis of the top-ranked poses would reveal specific interactions, such as hydrogen bonds between the indole (B1671886) nitrogen and receptor residues or hydrophobic interactions involving the diterpene skeleton.

These simulations can guide the design of new analogs by predicting how structural modifications might enhance or diminish binding to the target. mdpi.comarxiv.org

Table 1: Hypothetical Docking Simulation Results for this compound with a Kinase Target

ParameterValue/Description
Target Protein Epidermal Growth Factor Receptor (EGFR) Kinase Domain
Ligand This compound
Docking Software AutoDock 4.2 nih.gov
Predicted Binding Energy -9.5 kcal/mol
Key Predicted Interactions - Hydrogen bond from Indole N-H to Met793 backbone oxygen.- Hydrophobic interactions of the tetracyclic diterpene core with Leu718, Val726, Ala743, Leu844.- Pi-stacking interaction between the indole ring and Phe856.
Implication for SAR The indole N-H appears critical for anchoring. The bulky, hydrophobic diterpene moiety fits into a large hydrophobic pocket.

QSAR is a computational method that aims to build a statistical model correlating the chemical structures of a series of compounds with their biological activities. researchgate.netsci-hub.se The fundamental principle is that variations in the structural or physicochemical properties of compounds within a series are responsible for the observed variations in their biological activities. researchgate.net

For this compound, a QSAR study would proceed as follows:

Dataset Assembly: A series of this compound analogs would be synthesized, and their biological activity (e.g., IC₅₀ for tumor cell growth inhibition) would be measured.

Descriptor Calculation: For each analog, a set of numerical values known as molecular descriptors would be calculated. These can describe electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobicity (e.g., LogP), and topological features. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to create a mathematical equation linking the descriptors to the biological activity. nih.govbigchem.eu

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability. bigchem.eunih.gov

A validated QSAR model can predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. nih.gov

Table 2: Example Dataset for a QSAR Model of this compound Analogs

Compound (Analog)R¹ GroupLogP (Hydrophobicity)Molecular Volume (ų)IC₅₀ (µM)log(1/IC₅₀)
This compound-H5.2410.515.04.82
Analog 15-Fluoro5.3412.112.54.90
Analog 25-Methoxy5.1425.825.04.60
Analog 37-Fluoro5.3412.118.04.74
Analog 4N-Methyl5.5424.845.04.35

Ligand-Target Docking Simulations

Experimental Methodologies for SAR Elucidation

While computational methods are predictive, experimental approaches are essential for validating these predictions and definitively establishing the SAR.

The synthesis of analogs with systematic structural modifications is the cornerstone of experimental SAR. nih.govnih.gov Based on the structure of this compound, several modification strategies could be employed:

Modification of the Indole Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (e.g., 5, 6, or 7) of the indole ring to probe the electronic requirements for activity.

Modification of the Side Chain: The isoprene (B109036) unit on the indole ring could be truncated, extended, or functionalized to determine its role in target interaction.

Truncated Analogs: Synthesizing simplified versions of the molecule, such as just the indole core with the side chain or the diterpene skeleton alone, can help identify which major fragment is primarily responsible for the bioactivity.

The synthesis of such analogs relies on versatile and robust chemical routes, often stemming from the strategies developed for the total synthesis of the parent natural product. mdpi.com

Table 3: Potential Synthetic Analogs of this compound for SAR Studies

Analog IDModification from this compoundRationale
TC-A1 5-Fluoro substitution on the indole ringProbe electronic effects at the indole core.
TC-A2 N-methylation of the indole nitrogenDetermine the importance of the N-H hydrogen bond donor.
TC-A3 Epimerization at C-8Investigate the role of stereochemistry in the diterpene backbone.
TC-A4 Removal of the C-13 methyl groupAssess steric effects within the binding pocket.
TC-A5 Truncated side chain (ethyl instead of isopentenyl)Evaluate the contribution of the lipophilic side chain to activity.

After synthesis, each analog is subjected to biological testing to measure its activity. mdpi.com For this compound, this would likely involve in vitro assays against various human tumor cell lines to determine IC₅₀ values, similar to the evaluation of the synthesized (+)-Thiersindole C. mdpi.com

The core of this step is to draw direct correlations between the specific structural change made in an analog and the resulting change in biological activity. rsc.org

For example:

If introducing an electron-withdrawing group like fluorine at the 5-position of the indole ring (Analog TC-A1) increases antitumor activity, it suggests that reduced electron density in the indole system is favorable.

If methylating the indole nitrogen (Analog TC-A2) leads to a significant loss of activity, it provides strong evidence that this N-H group acts as a crucial hydrogen bond donor in the interaction with the biological target.

If analogs with a modified diterpene skeleton show reduced activity, it highlights the importance of the specific three-dimensional conformation of this part of the molecule for proper binding.

By systematically analyzing the data from a library of analogs, a comprehensive SAR map for the this compound scaffold can be constructed. This knowledge is invaluable for designing second-generation compounds with optimized therapeutic potential.

Table 4: Hypothetical SAR Data for this compound Analogs Against a Cancer Cell Line (e.g., A549)

CompoundStructural ModificationIC₅₀ (µM)Fold Change vs. This compoundInterpretation
This compound Parent Compound15.01.0 (Reference)Baseline activity
TC-A1 5-Fluoro on indole11.21.3x more potentElectron-withdrawing group is favorable.
TC-A2 N-Methyl on indole>100>6.7x less potentIndole N-H is critical for activity (likely H-bond donor).
TC-A3 C-8 epimer48.53.2x less potentSpecific stereochemistry of the terpene core is important.
TC-A4 No C-13 methyl16.1~ No changeC-13 methyl group is not essential for this interaction.

Advanced Analytical and Spectroscopic Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)

The determination of the complex structure of Thiersindole C was accomplished primarily through the extensive use of advanced Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.net One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, provided the initial framework by identifying the types and number of proton and carbon environments within the molecule. mdpi.commdpi.com The ¹H and ¹³C NMR data for this compound indicated it belongs to the paspaline-type indole (B1671886) diterpenoids. mdpi.com

Two-dimensional (2D) NMR experiments were crucial for assembling the complete atomic connectivity and relative stereochemistry. researchgate.net Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) were used to establish long-range correlations between protons and carbons, which is vital for connecting different structural fragments of the molecule. mdpi.comresearchgate.net For instance, HMBC data was used to locate a key tetrasubstituted double bond in this compound by observing correlations from specific proton signals (H₂-10, H₃-27, H₂-21, and H₃-29) to the olefinic carbons C-20 and C-15. mdpi.com

Other 2D NMR methods employed in the analysis of this compound and related compounds include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net COSY spectra are used to identify proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons. nih.govkcl.ac.uk The NOESY experiment was particularly important for assigning the relative stereochemistry of this compound by detecting through-space interactions between protons. mdpi.comresearchgate.net

While solution-state NMR was the primary tool for the structural analysis of this compound, solid-state NMR represents another advanced technique that can provide information about the structure and dynamics of molecules in the solid phase, though its specific application to this compound has not been documented.

Table 1: Selected ¹³C and 2D NMR Data for this compound This table presents key NMR data as reported in the literature for the structural elucidation of this compound. The analysis was conducted in CDCl₃.

Carbon AtomChemical Shift (δC, ppm)Key HMBC Correlations (from ¹H)
C-15134.8H₂-21, H₃-29
C-20135.0H₂-10, H₃-27

Source: Data derived from descriptive findings in scientific literature. mdpi.com

High-Resolution Mass Spectrometry (MS) Techniques (e.g., HR-ESI-MS, LC-MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a new compound. For the thiersindole family of compounds, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to establish their molecular formulas by providing highly accurate mass measurements. mdpi.com This soft ionization technique is well-suited for analyzing large and thermally unstable molecules, as it typically produces protonated molecules [M+H]⁺ with minimal fragmentation. mdpi.comijrpr.com The accurate mass obtained from HR-ESI-MS allows for the calculation of a unique elemental composition, confirming the molecular formula. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. specac.com This technique is instrumental in the analysis of complex mixtures, such as fungal extracts, allowing for the separation of individual components before they are introduced into the mass spectrometer for identification. The initial isolation of this compound involved separation from a complex extract, a process where LC-MS is a vital analytical tool. mdpi.com

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography is considered the "gold standard" for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. The technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of atoms and the nature of their chemical bonds, which in turn defines the absolute stereochemistry.

In the case of this compound, its structure and relative stereochemistry were originally assigned through a combination of comprehensive NMR data analysis and the application of Mosher's method. mdpi.comresearchgate.netmdpi.com While the synthesis of (+)-Thiersindole C later corroborated the proposed structure, there is no indication in the primary literature that X-ray crystallography was used to confirm its definitive structural and stereochemical assignment. researchgate.netlibretexts.org

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the isolation of natural products and the subsequent assessment of their purity. The initial discovery of this compound involved its separation from the organic extracts of Penicillium thiersii fermentations using a combination of chromatographic methods. mdpi.com This multi-step process included Sephadex LH-20 column chromatography followed by further separation using silica (B1680970) gel column chromatography. mdpi.com

High-Performance Liquid Chromatography (HPLC) was the final step used to yield pure this compound. mdpi.com Reversed-phase HPLC is a powerful and widely used technique for the final purification and purity assessment of non-volatile compounds like indole diterpenoids. specac.com The purity of a sample is typically determined by injecting it into an HPLC system, where a pure compound should ideally yield a single, sharp peak under various detection conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds and is often used for purity assessment. However, for a high molecular weight, low-volatility compound like this compound, HPLC is the more common and suitable method for purification and purity analysis. mdpi.com

Other Spectroscopic Methods (e.g., UV/Vis, FTIR) in Structural Characterization

In addition to NMR and mass spectrometry, other spectroscopic methods provide valuable, albeit less detailed, structural information.

Ultraviolet/Visible (UV/Vis) Spectroscopy is used to identify the presence of chromophores—parts of a molecule that absorb light in the UV or visible regions. For compounds like this compound, the UV spectrum is expected to show characteristic absorption peaks for the indole chromophore. libretexts.org Related indole diterpenoids exhibit characteristic UV absorption maxima around 230-290 nm.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com An FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching from the indole ring, C-H stretching from alkyl and aromatic groups, and C=C stretching from the aromatic and olefinic parts of the molecule. These data complement the information obtained from NMR and MS to confirm the presence of key functional groups.

Potential Utility As Chemical Probes in Biological Research

Development of Thiersindole C as a Chemical Tool for Pathway Interrogation

A thorough search of scientific databases and chemical biology literature reveals no studies dedicated to the development of this compound as a chemical tool for pathway interrogation. The process of developing a natural product into a chemical probe for pathway analysis typically involves identifying a specific biological pathway that the compound modulates and then using it to study the dynamics and components of that pathway. frontiersin.orgclinisciences.comqiagen.com Currently, the specific cellular pathways affected by this compound have not been elucidated.

Design of Affinity Probes for Target Identification

The scientific literature contains no reports on the design or synthesis of affinity probes based on the this compound scaffold for the purpose of target identification. The design of an affinity probe involves chemically modifying the parent compound to include a reactive group (for covalent bonding to the target) and a reporter tag (for detection and purification), without significantly compromising its binding affinity for the target protein. frontiersin.orgnih.gov As the molecular target(s) of this compound remain unknown, the rational design of such probes has not been undertaken.

Future Research Directions and Emerging Methodologies

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of indole (B1671886) diterpenoids is a modular process, typically involving core enzymes that construct a common precursor, which is then modified by diversity-generating enzymes. nih.gov While the biosynthetic pathways for some IDTs like paxilline (B40905) are well-understood and their genes are clustered together, the pathways for other significant subgroups, such as the aflavinines, remain largely uncharacterized, with their corresponding genes often found in unlinked locations within the fungal genome. nih.govnih.gov

Future research will focus on identifying these unclustered and standalone enzymes, particularly the indole diterpene cyclases (IDTCs) that are responsible for generating the vast structural diversity of these compounds from a common linear precursor. nih.gov The biosynthesis of many complex IDTs is thought to begin with the precursor paspaline, which undergoes a series of elaborate modifications. grassland.org.nz However, the exact sequence of these transformations and the enzymes involved are often hypothetical. grassland.org.nz The discovery of these enzymes is crucial for understanding how nature assembles complex molecular architectures.

A promising strategy for uncovering these novel enzymes and pathways is the use of heterologous expression systems, such as engineered Saccharomyces cerevisiae (yeast). nih.govnih.gov By assembling putative biosynthetic genes from different fungal sources within a yeast host, researchers can reconstitute pathways and identify the function of previously uncharacterized enzymes. nih.gov This combinatorial pathway reassembly has already proven successful in identifying standalone IDTCs for aflavinine and anominine (B1250387) and has even led to the production of new-to-nature IDTs. nih.gov This approach not only provides insight into the origins of structural diversity but also opens avenues for bioengineering novel derivatives. nih.gov

Key Enzymes in Indole Diterpenoid Biosynthesis:

Enzyme Class Function Example Enzymes
Prenyltransferase (PT) Catalyzes the addition of a geranylgeranyl pyrophosphate (GGPP) group to an indole moiety. mdpi.comacs.org IdtC/PaxC, LtmE mdpi.comacs.org
FAD-dependent Monooxygenase (FMO) Often involved in epoxidation of the geranylgeranyl group, a key step prior to cyclization. mdpi.comacs.org IdtM/PaxM, LtmM, TerM mdpi.comacs.org
Terpene Cyclase (TC) / Indole Diterpene Cyclase (IDTC) Catalyzes the complex cyclization cascade to form the polycyclic diterpenoid core. nih.govmdpi.com IdtB/PaxB, IdtA, IdtS nih.govresearchgate.net

Novel Synthetic Strategies for Complex Indole Diterpenoids

The structural complexity of indole diterpenoids, characterized by multiple rings and numerous stereocenters, presents a significant challenge and inspiration for synthetic chemists. mdpi.comwindows.net The development of novel synthetic strategies is essential for accessing these molecules for biological studies and for creating analogues with potentially improved properties. windows.net

Recent efforts in the total synthesis of complex IDTs have moved beyond traditional methods to embrace innovative and efficient approaches. windows.netyale.edu One emerging strategy involves biomimetic approaches, which mimic the proposed biosynthetic pathways. For instance, a key bond disconnection between the indole C2 position and the diterpenoid scaffold has been explored as a versatile strategy to access various core structures within the family. yale.edu This approach can be particularly powerful for constructing the central five-membered ring common to many IDTs. yale.edu

Furthermore, the synthesis of these compounds has spurred the development of new chemical reactions. windows.net For example, the synthesis of emindole SB featured a novel alkenylation reaction and a hydrogen atom transfer (HAT) cyclization to construct the core skeleton. windows.net Similarly, the total synthesis of penitrem D, one of the most complex members of the family, required the development of unique solutions, including a Sc(OTf)3-promoted cyclization cascade. windows.net Future work in this area will likely focus on developing even more convergent and stereoselective methods, potentially utilizing cascade reactions to rapidly assemble the intricate polycyclic systems from simpler precursors. researchgate.net These advanced synthetic routes are critical for confirming the structures of newly isolated compounds and for enabling detailed structure-activity relationship studies. researchgate.net

Application of Advanced Chemical Biology Approaches to Elucidate Mechanisms

Understanding the precise mechanisms by which enzymes construct complex natural products like Thiersindole C is a central goal of chemical biology. Advanced approaches in this field are providing unprecedented insights into the function of biosynthetic enzymes, particularly terpenoid cyclases, which catalyze some of the most complex reactions in biology. nih.gov

Structural biology, primarily through X-ray crystallography, has been instrumental in revealing the three-dimensional structures of these enzymes. nih.gov These structures serve as blueprints, helping researchers understand how an enzyme acts as a molecular template to guide a substrate through a specific cyclization cascade, managing high-energy carbocation intermediates along the way. nih.gov

Complementing structural studies, computational methods such as quantum mechanical calculations are used to investigate reaction mechanisms in detail. nih.gov These studies can help to predict and understand the stability of intermediates and the energy barriers of different potential reaction pathways.

Furthermore, molecular biology techniques are being applied to probe enzyme function directly. warwick.ac.uk Site-directed mutagenesis allows researchers to change specific amino acids in an enzyme's active site to test hypotheses about their roles in catalysis. warwick.ac.uk This can reveal which residues are critical for substrate binding, transition state stabilization, or controlling the stereochemical outcome of a reaction. These techniques, combined with protein engineering and directed evolution, not only elucidate natural mechanisms but also enable the creation of new enzymes that can produce novel compounds not found in nature. warwick.ac.uk

Integration of Omics Technologies for Comprehensive Research

The study of complex biological systems, such as the biosynthesis of indole diterpenoids, is greatly enhanced by the integration of "omics" technologies. frontiersin.org Genomics, transcriptomics, proteomics, and metabolomics provide a systems-level view of the biological processes occurring within an organism, from the genetic blueprint to the final metabolic products. nih.govresearchgate.net

Genomics provides the foundational information by sequencing the entire genome of a producing organism. This allows for the identification of biosynthetic gene clusters (BGCs) that may encode the pathway for a specific natural product. frontiersin.org

Transcriptomics , often using RNA-Seq, reveals which genes are actively being expressed under specific conditions. frontiersin.org This can help to identify the specific genes within a BGC that are upregulated during the production of a target compound like this compound.

Proteomics involves the large-scale study of proteins, the functional products of genes. frontiersin.org By identifying and quantifying the enzymes present in a cell, proteomics can confirm that the enzymes encoded by a BGC are indeed being produced.

Metabolomics focuses on the comprehensive analysis of all metabolites within a biological sample. frontiersin.org This technique is crucial for identifying the intermediates and final products of a biosynthetic pathway, providing direct chemical evidence of the pathway's operation.

The integration of these multi-omics datasets offers a powerful approach for discovering new pathways and understanding their regulation. frontiersin.orgresearchgate.net For example, by correlating gene expression profiles (transcriptomics) with metabolite profiles (metabolomics), researchers can link specific genes to the production of particular compounds. frontiersin.org This approach has been successfully applied to study the biosynthesis of other complex alkaloids. nih.gov In the context of this compound, a multi-omics approach could elucidate its complete biosynthetic pathway, identify regulatory elements, and uncover the metabolic network in which it is embedded. researchgate.net

Q & A

Q. What are the established synthetic pathways for Thiersindole C, and what analytical techniques validate its purity and structural integrity?

this compound is typically synthesized via multi-step organic reactions, including indole ring functionalization and regioselective substitutions. Key validation methods include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95% threshold for pharmacological studies) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and Mass Spectrometry (MS) for structural confirmation, with comparative analysis against reference spectra .
  • X-ray crystallography for absolute stereochemical determination in crystalline forms .

Q. How is the molecular structure of this compound characterized to differentiate it from structural analogs?

Structural differentiation relies on:

  • Comparative spectroscopic databases : Cross-referencing NMR chemical shifts with published analogs (e.g., Thiersindole A/B) to identify unique substituent patterns .
  • Computational modeling : Density Functional Theory (DFT) calculations to predict electronic properties and compare with experimental data .
  • Chromatographic retention profiling : HPLC retention times under standardized conditions to distinguish stereoisomers .

Q. What standardized in vitro assays are used to evaluate this compound’s biological activity?

Common assays include:

  • Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition studies : Fluorometric or colorimetric kits for target enzymes (e.g., kinases, proteases) with positive controls (e.g., staurosporine) .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative pathogens .

Advanced Research Questions

Q. What experimental strategies address challenges in elucidating this compound’s mechanism of action (MoA)?

MoA studies require:

  • Target deconvolution : Chemical proteomics (e.g., affinity chromatography coupled with MS) to identify binding partners .
  • CRISPR-Cas9 knockout models : Validate candidate targets by observing activity loss in gene-edited cell lines .
  • Transcriptomic profiling : RNA-seq to map pathway perturbations post-treatment, with pathway enrichment tools (e.g., DAVID, KEGG) .

Q. How can researchers resolve contradictions in bioactivity data across studies on this compound?

Contradictions may arise from:

  • Variability in assay conditions (e.g., serum concentration, incubation time). Mitigation: Adopt standardized protocols (e.g., NIH guidelines) and report full methodological details .
  • Compound stability issues : Test degradation under experimental conditions via stability-indicating HPLC .
  • Data normalization : Use Z-score transformation or fold-change thresholds to harmonize results across labs .

Q. What methodological considerations are critical for dose-response experiments in this compound’s pharmacological profiling?

Key factors include:

  • Non-linear regression models : Fit data using four-parameter logistic curves (e.g., GraphPad Prism) to calculate EC50/IC50 .
  • Solvent controls : Account for DMSO effects (<0.1% final concentration) .
  • Replicate design : ≥3 biological replicates with technical triplicates to ensure statistical power (α=0.05, power=0.8) .

Methodological Frameworks for this compound Research

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

  • Feasibility : Prioritize assays with existing institutional infrastructure (e.g., in-house LC-MS) .
  • Novelty : Focus on understudied targets (e.g., epigenetic modifiers) rather than well-characterized pathways .
  • Ethical compliance : Adhere to IACUC protocols for in vivo studies .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data in this compound derivatives?

  • Multivariate analysis : Principal Component Analysis (PCA) to cluster analogs by bioactivity .
  • Machine learning : Random Forest models to predict activity from molecular descriptors (e.g., LogP, polar surface area) .
  • p-value adjustment : Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screening .

Data Interpretation and Reporting

Q. How should researchers contextualize this compound’s bioactivity within broader pharmacological landscapes?

  • Benchmarking : Compare potency/selectivity against FDA-approved drugs (e.g., doxorubicin for cytotoxicity) .
  • Therapeutic index : Calculate selectivity ratios (e.g., IC50 in cancer vs. normal cells) .
  • Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends .

Q. What peer-review criteria apply to this compound manuscripts to ensure methodological rigor?

  • Reproducibility : Share raw data (e.g., NMR spectra, dose-response curves) via repositories like Zenodo .
  • Conflict minimization : Disclose funding sources and synthetic protocols to avoid bias allegations .
  • Negative results : Report inactive derivatives to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.